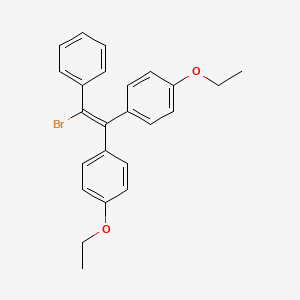

Estrobin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-bromo-1-(4-ethoxyphenyl)-2-phenylethenyl]-4-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23BrO2/c1-3-26-21-14-10-18(11-15-21)23(24(25)20-8-6-5-7-9-20)19-12-16-22(17-13-19)27-4-2/h5-17H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYILAACWNFQDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209726 | |

| Record name | Estrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60883-74-1 | |

| Record name | Estrobin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060883741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM7V5ZUU9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Estrogen Receptor Alpha (ERα) vs. Beta (ERβ) Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core differences and similarities between Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) signaling pathways. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the distinct and overlapping functions of these two crucial nuclear receptors.

Introduction to Estrogen Receptors

Estrogen receptors (ERs) are a group of proteins found inside cells that are activated by the hormone estrogen. They are members of the nuclear receptor superfamily and function as ligand-activated transcription factors, playing a critical role in the development and function of various tissues, including the reproductive, skeletal, cardiovascular, and central nervous systems.[1] The two primary subtypes, ERα and ERβ, are encoded by separate genes (ESR1 and ESR2, respectively) and exhibit distinct tissue distributions and transcriptional activities, leading to different physiological effects.[2] While ERα is predominantly found in the uterus, mammary glands, and liver, ERβ is more abundant in the ovaries, prostate, lungs, and brain.[2] This differential expression, coupled with their unique signaling capabilities, makes them attractive targets for therapeutic intervention in a variety of diseases, including cancer, osteoporosis, and neurodegenerative disorders.[1]

Comparative Analysis of ERα and ERβ Signaling

The signaling mechanisms of ERα and ERβ can be broadly categorized into genomic and non-genomic pathways. The classical genomic pathway involves the regulation of gene expression through direct binding to DNA, while non-genomic pathways involve rapid, membrane-initiated signaling events that do not require gene transcription.

Genomic Signaling Pathways

The genomic signaling of ERs can be further divided into ERE-dependent and ERE-independent pathways.

2.1.1. ERE-Dependent Signaling: This is the classical mechanism of estrogen action. Upon ligand binding, the receptor undergoes a conformational change, dimerizes (forming ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers), and translocates to the nucleus. There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate gene transcription.

-

ERα: Generally associated with proliferative effects, particularly in breast and uterine tissues.[1]

-

ERβ: Often exhibits anti-proliferative and pro-apoptotic effects, frequently opposing the actions of ERα.[1]

Figure 1: Classical ERE-Dependent Signaling Pathway.

2.1.2. ERE-Independent Signaling: ERs can also regulate gene expression without directly binding to EREs. They can tether to other transcription factors, such as AP-1, Sp1, and NF-κB, and modulate their activity on their respective response elements. This indirect mechanism significantly expands the repertoire of genes regulated by estrogens.

Figure 2: ERE-Independent Genomic Signaling Pathway.

Non-Genomic Signaling Pathways

Non-genomic or membrane-initiated estrogen signaling occurs rapidly, within seconds to minutes, and does not require gene transcription. A subpopulation of ERα and ERβ is localized to the plasma membrane, often in association with caveolae. Upon estrogen binding, these membrane-associated ERs can activate various intracellular signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, leading to a variety of cellular responses.[3][4][5][6][7] Studies have shown that ERα preferentially activates the AKT pathway, while ERβ selectively activates MAPK cascades.[7]

Figure 3: Non-Genomic (Membrane-Initiated) Signaling Pathway.

Quantitative Data Comparison

The following tables summarize key quantitative differences between ERα and ERβ.

Table 1: Ligand Binding Affinities

The relative binding affinity (RBA) of various ligands for ERα and ERβ highlights their selectivity. Estradiol (E2) is the reference compound with an RBA of 100%.

| Ligand | ERα RBA (%) | ERβ RBA (%) | Selectivity |

| Estradiol (E2) | 100 | 100 | None |

| Estrone (E1) | 11-50 | 10-30 | ERα preferential |

| Estriol (E3) | 10-15 | 20-60 | ERβ preferential |

| Genistein | 4 | 87 | ERβ preferential |

| Diarylpropionitrile (DPN) | 0.06 | 72 | ERβ selective |

| Propylpyrazoletriol (PPT) | 100 | 0.4 | ERα selective |

Note: RBA values are compiled from multiple studies and can vary based on assay conditions.[8][9][10][11][12]

Table 2: Differentially Regulated Genes

Transcriptomic studies have identified numerous genes that are differentially regulated by ERα and ERβ, reflecting their distinct biological roles.

| Gene | Regulation by ERα | Regulation by ERβ | Associated Function |

| GREB1 | Upregulation | Downregulation | Proliferation |

| PGR | Upregulation | No significant effect | Proliferation, Differentiation |

| c-MYC | Upregulation | Downregulation | Cell cycle progression |

| CCND1 (Cyclin D1) | Upregulation | Downregulation | Cell cycle progression |

| TGFβ2 | Downregulation | Upregulation | Anti-proliferation, Apoptosis |

| p21 (CDKN1A) | Downregulation | Upregulation | Cell cycle arrest |

This table represents a small subset of differentially regulated genes and the general trends observed in various studies.[2][13][14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study ERα and ERβ signaling.

Ligand Binding Assay (Competitive Radiometric Assay)

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]17β-estradiol) for binding to ERα or ERβ.

Figure 4: Workflow for a Competitive Ligand Binding Assay.

Methodology:

-

Receptor Preparation: Prepare cytosol containing ERs from the uteri of ovariectomized rats or use purified recombinant ERα and ERβ.

-

Ligand Preparation: Prepare a stock solution of radiolabeled 17β-estradiol ([³H]E2) and serial dilutions of unlabeled competitor compounds.

-

Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of [³H]E2, and varying concentrations of the competitor ligand. Incubate at 4°C for 16-20 hours to reach equilibrium.

-

Separation: Separate bound from free [³H]E2 by adding a hydroxylapatite slurry and centrifuging.

-

Quantification: Wash the pellet to remove unbound ligand, then measure the radioactivity of the bound [³H]E2 using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of bound [³H]E2 against the log concentration of the competitor to determine the IC50 value (the concentration of competitor that inhibits 50% of [³H]E2 binding). Calculate the Relative Binding Affinity (RBA) relative to a standard (e.g., unlabeled E2).

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where ERα or ERβ bind.

Figure 5: General Workflow for Chromatin Immunoprecipitation (ChIP).

Methodology:

-

Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA.

-

Cell Lysis and Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into smaller fragments (200-1000 bp) using sonication or micrococcal nuclease digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to ERα or ERβ. The antibody-protein-DNA complexes are then captured using protein A/G beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde crosslinks by heating.

-

DNA Purification: Purify the DNA from the proteins.

-

Analysis: Analyze the purified DNA by qPCR to quantify binding to specific gene promoters, or by next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.

Buffer Compositions:

-

Lysis Buffer 1 (LB1): 50 mM Hepes-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% Glycerol, 0.5% NP-40, 0.25% Triton X-100, and protease inhibitors.

-

Lysis Buffer 2 (LB2): 10 mM Tris-HCl, pH 8.0, 200 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, and protease inhibitors.

-

RIPA Buffer: 150mM NaCl, 10mM Tris, pH 7.2, 0.1% SDS, 1% Triton X-100, 1% NaDeoxycholate.

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of ERα and ERβ on a specific promoter.

Figure 6: Workflow for a Dual-Luciferase Reporter Assay.

Methodology:

-

Cell Culture and Transfection: Plate cells (e.g., HEK293 or a relevant cancer cell line) in a multi-well plate. Co-transfect the cells with an expression vector for ERα or ERβ, a reporter plasmid containing a luciferase gene downstream of an ERE-containing promoter, and a control plasmid expressing a different luciferase (e.g., Renilla) for normalization.

-

Ligand Treatment: After transfection, treat the cells with various concentrations of the test compounds (agonists or antagonists).

-

Cell Lysis: After a suitable incubation period (e.g., 24 hours), lyse the cells using a passive lysis buffer.

-

Luciferase Measurement: Measure the activity of both luciferases in the cell lysate using a luminometer and specific substrates for each enzyme.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized activity in treated cells to that in vehicle-treated control cells to determine the transcriptional activation or inhibition.

Conclusion

The distinct signaling pathways of ERα and ERβ, both genomic and non-genomic, underscore their diverse and sometimes opposing roles in physiology and disease. ERα is often associated with cell proliferation, while ERβ can counteract these effects and promote apoptosis. This "ying-yang" relationship provides a foundation for the development of selective estrogen receptor modulators (SERMs) and other targeted therapies. A thorough understanding of the quantitative differences in their ligand binding, co-regulator interactions, and downstream gene regulation is essential for designing effective and specific therapeutic interventions. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate biology of these important receptors.

References

- 1. kdm-communications.com [kdm-communications.com]

- 2. researchgate.net [researchgate.net]

- 3. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]

- 5. Experimental Models for Evaluating Non-Genomic Estrogen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Differential Actions of Estrogen Receptor α and β via Nongenomic Signaling in Human Prostate Stem and Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Markdown Tables - GeeksforGeeks [geeksforgeeks.org]

- 9. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transcriptomic analysis identifies gene networks regulated by estrogen receptor α (ERα) and ERβ that control distinct effects of different botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. aacrjournals.org [aacrjournals.org]

The Invisible Hand: A Technical Guide to Non-Genomic Estrogen Action in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the prevailing model of estrogen action centered on its genomic effects, a relatively slow process involving the regulation of gene transcription. However, a growing body of evidence has illuminated a faster, more dynamic mode of estrogen signaling in the nervous system: non-genomic action. These rapid effects, initiated at the neuronal membrane, are critical for a host of neural processes, including synaptic plasticity, neuroprotection, and the fine-tuning of neuronal circuits. This technical guide provides an in-depth exploration of the core mechanisms of non-genomic estrogen action in neurons, offering a resource for researchers and drug development professionals seeking to understand and target these pathways. We will delve into the key receptors, signaling cascades, and experimental methodologies, presenting quantitative data in a structured format and visualizing complex pathways to facilitate comprehension.

Introduction: Beyond the Genome

Estrogen's influence on the brain is profound and multifaceted. While its genomic actions, mediated by nuclear estrogen receptors (ERs) acting as ligand-activated transcription factors, are well-established, they cannot account for the rapid physiological responses observed in neurons, which occur on a timescale of seconds to minutes.[1][2] These swift actions are attributed to non-genomic signaling, initiated by estrogen binding to receptors located outside the nucleus, primarily at the plasma membrane.[3][4] This paradigm shift has opened new avenues for understanding brain function and for the development of novel therapeutics for neurological and psychiatric disorders.[5]

Non-genomic estrogen signaling is characterized by the activation of various intracellular second messenger systems and protein kinase cascades, leading to the modulation of neuronal excitability, neurotransmitter release, and synaptic structure.[6][7] This guide will systematically dissect the key components of these pathways.

The Receptors: Orchestrators of Rapid Signaling

Several distinct estrogen receptors have been identified at extranuclear sites in neurons, each with unique signaling properties. These include classical estrogen receptors that are trafficked to the membrane, as well as novel, membrane-associated receptors.[8][9]

Classical Estrogen Receptors: ERα and ERβ

While renowned for their genomic functions, both ERα and ERβ have been found to localize to the neuronal plasma membrane.[9][10] Palmitoylation, a post-translational lipid modification, is a key mechanism for tethering these receptors to the membrane, often within specialized lipid raft microdomains called caveolae.[3][11]

G Protein-Coupled Estrogen Receptor 1 (GPER)

Initially identified as an orphan G protein-coupled receptor (GPCR), GPER (formerly GPR30) is now recognized as a bona fide estrogen receptor that mediates rapid, non-genomic signaling.[3][12] It is expressed in various brain regions, including the cortex, hippocampus, and hypothalamus, and is implicated in neuroprotection and the modulation of synaptic plasticity.[12][13]

The Gq-Coupled Membrane Estrogen Receptor (Gq-mER)

This putative membrane ER is distinguished by its coupling to Gαq proteins and subsequent activation of the phospholipase C (PLC) pathway.[6][14] It has been extensively characterized in hypothalamic neurons and is involved in the regulation of energy homeostasis and reproductive behaviors.[6][15]

Other Putative Membrane Estrogen Receptors

Research has also pointed to the existence of other novel membrane estrogen receptors, such as ER-X, which is implicated in estrogen-mediated neuroprotection through the activation of the MAPK cascade.[16]

Signaling Cascades: The Molecular Machinery of Non-Genomic Action

The binding of estrogen to its membrane receptors triggers a cascade of intracellular signaling events. These pathways often involve the activation of protein kinases, which in turn phosphorylate a variety of downstream targets to elicit a physiological response.

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

The MAPK/ERK pathway is a central signaling cascade activated by membrane ERs.[17][18] Activation of this pathway is crucial for estrogen-mediated neuroprotection, synaptic plasticity, and the regulation of dendritic spine formation.[7][18] The signaling cascade typically proceeds as follows: estrogen binding to a membrane ER leads to the activation of Src kinase, which in turn activates the Ras-Raf-MEK-ERK signaling module.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is another critical signaling route in non-genomic estrogen action, playing a significant role in promoting neuronal survival and neuroprotection.[18][19] Estrogen-mediated activation of this pathway can occur through the interaction of membrane ERs with scaffold proteins like p130Cas.[18]

Phospholipase C (PLC) and Protein Kinase C (PKC) Pathway

Activation of the Gq-mER by estrogen leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][20] IP3 triggers the release of calcium from intracellular stores, while DAG activates PKC. This pathway is involved in modulating neuronal excitability and neurotransmitter release.[14]

Cyclic AMP (cAMP) and Protein Kinase A (PKA) Pathway

Estrogen can also rapidly increase intracellular cAMP levels, leading to the activation of PKA.[10][20] This can occur through Gs-coupled membrane receptors or as a downstream consequence of other signaling pathways. The cAMP/PKA pathway is implicated in the modulation of ion channel activity and synaptic transmission.[10]

Quantitative Data on Non-Genomic Estrogen Action

The following tables summarize key quantitative parameters related to non-genomic estrogen signaling in neurons.

Table 1: Receptor Binding Affinities and Agonist/Antagonist Concentrations

| Receptor | Ligand | Affinity (Kd) / Potency (EC50/IC50) | Cell Type/Brain Region | Reference |

| Gq-mER | 17β-Estradiol | ~1 nM (EC50) | Hypothalamic Neurons | [20] |

| Gq-mER | ICI 182,780 | Subnanomolar (Ki) | Hypothalamic Neurons | [20] |

| GPER | G-1 | 100 nM | Primate LHRH Neurons | [21] |

| ERα/β | 17β-Estradiol | Varies by assay | Multiple | [3] |

Table 2: Kinetics of Non-Genomic Signaling Events

| Signaling Event | Time to Onset | Duration | Cell Type/Brain Region | Reference |

| Increase in intracellular Ca2+ | Seconds to minutes | Transient | Hippocampal & Cortical Neurons | [13][22] |

| ERK Phosphorylation | 5-15 minutes | 30-60 minutes | Cortical & Hippocampal Neurons | [18] |

| Akt Phosphorylation | 5-15 minutes | 30-60 minutes | Cortical & Hippocampal Neurons | [18] |

| Dendritic Spine Formation | Within 30 minutes | Transient | Cortical Neurons | [7] |

| Modulation of Neuronal Firing | Milliseconds to seconds | Varies | GnRH Neurons | [23] |

Visualizing the Pathways: Signaling Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in non-genomic estrogen action.

Caption: Overview of major non-genomic estrogen signaling pathways in neurons.

Caption: Interaction between mERα and mGluR1a at the plasma membrane.

Experimental Protocols: Investigating Non-Genomic Action

A variety of experimental techniques are employed to study the rapid, non-genomic effects of estrogen in neurons.

Pharmacological Tools

-

Membrane-Impermeable Estrogen Conjugates: To specifically activate membrane-associated ERs, researchers utilize estrogen conjugated to large molecules like bovine serum albumin (E2-BSA) or dendrimers (EDCs).[3][24] These conjugates are too large to cross the plasma membrane, thus isolating the effects to extranuclear receptors.[3][25]

-

Selective Receptor Agonists and Antagonists: The use of agonists and antagonists that are specific for different ER subtypes (e.g., G-1 for GPER) allows for the dissection of the roles of individual receptors in mediating non-genomic effects.[19]

Electrophysiology

-

Patch-Clamp Recording: This technique is used to measure the electrical activity of individual neurons. It allows researchers to assess the rapid effects of estrogen on ion channel function, membrane potential, and synaptic transmission with high temporal resolution.[23] For example, whole-cell patch-clamp recordings can be used to monitor changes in postsynaptic currents in response to acute estrogen application.

Calcium Imaging

-

Fluorescent Calcium Indicators: Dyes such as Fura-2 are used to visualize and quantify changes in intracellular calcium concentrations.[22] This technique is instrumental in studying signaling pathways that involve calcium as a second messenger, such as the PLC/IP3 pathway.[13] Time-lapse imaging of cultured neurons loaded with a calcium indicator can reveal the spatiotemporal dynamics of estrogen-induced calcium signals.

Förster Resonance Energy Transfer (FRET)

-

Protein-Protein Interaction Analysis: FRET is a powerful technique for studying the interaction between two molecules in close proximity.[26][27] It can be used to investigate the dimerization of membrane ERs or their interaction with other signaling proteins in living cells.[28][29] For instance, ERs can be tagged with fluorescent proteins (e.g., CFP and YFP), and an increase in FRET signal upon estrogen treatment would indicate a direct interaction.[27][29]

Immunocytochemistry and Electron Microscopy

-

Subcellular Localization of Receptors: These techniques are used to visualize the location of ERs within neurons.[8][17] Electron microscopy provides the high resolution necessary to confirm the presence of ERs at the plasma membrane, in dendritic spines, and at axon terminals.[9][30]

Functional Consequences of Non-Genomic Estrogen Action

The rapid signaling cascades initiated by estrogen at the neuronal membrane have profound effects on a variety of neuronal functions.

Neuroprotection

Non-genomic estrogen signaling plays a critical role in protecting neurons from various insults, including excitotoxicity and oxidative stress.[16][18][31] The activation of the PI3K/Akt and MAPK/ERK pathways is particularly important for these neuroprotective effects.[18][32]

Synaptic Plasticity

Estrogen rapidly modulates synaptic plasticity, the cellular basis of learning and memory.[1][33][34] It can influence long-term potentiation (LTP) and long-term depression (LTD), in part by regulating the trafficking and function of neurotransmitter receptors, such as NMDA and AMPA receptors.[34][35] Non-genomic signaling also promotes the formation and stabilization of dendritic spines, the primary sites of excitatory synaptic input.[7]

Modulation of Neurotransmitter Systems

Rapid estrogen signaling can influence the release and reuptake of various neurotransmitters, including dopamine, serotonin, and GABA.[8][36] For example, in the nucleus accumbens, extranuclear ERs are found in both catecholaminergic and GABAergic terminals, suggesting a direct role in modulating neurotransmission.[8]

Crosstalk with Genomic Signaling

It is increasingly recognized that non-genomic and genomic estrogen signaling pathways are not mutually exclusive but rather engage in significant crosstalk.[17][32] For instance, kinases activated by membrane ERs, such as ERK and Akt, can phosphorylate and modulate the activity of nuclear ERs and other transcription factors, thereby influencing gene expression.[32] This integration of rapid and long-term signaling allows for a more complex and nuanced regulation of neuronal function by estrogen.

Conclusion and Future Directions

The study of non-genomic estrogen action has fundamentally changed our understanding of how this steroid hormone influences the brain. The rapid and dynamic nature of these signaling pathways highlights their importance in a wide range of neurological processes. For drug development professionals, these pathways represent a rich source of novel therapeutic targets for a variety of disorders, including neurodegenerative diseases, stroke, and mood disorders.[5]

Future research will likely focus on further elucidating the precise molecular mechanisms of these pathways, including the identification and characterization of novel membrane ERs and their interacting partners. A deeper understanding of the crosstalk between non-genomic and genomic signaling will also be crucial. Ultimately, harnessing the power of non-genomic estrogen signaling holds great promise for the development of safer and more effective therapies for a host of brain disorders.

References

- 1. Cooperation of Genomic and Rapid Nongenomic Actions of Estrogens in Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid estrogen signaling in the brain: implications for the fine-tuning of neuronal circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental Models for Evaluating Non-Genomic Estrogen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid estrogen signaling in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting the non-classical estrogen pathway in neurodegenerative diseases and brain injury disorders [frontiersin.org]

- 6. Membrane-Initiated Estrogen Signaling via Gq-coupled GPCR in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Estrogen Signaling in the Brain: Implications for the Fine-Tuning of Neuronal Circuitry | Journal of Neuroscience [jneurosci.org]

- 8. Estrogen receptors observed at extranuclear neuronal sites and in glia in the nucleus accumbens core and shell of the female rat: Evidence for localization to catecholaminergic and GABAergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Membrane estradiol signaling in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physiological consequences of membrane-initiated estrogen signaling in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Involvement of the G-Protein-Coupled Estrogen Receptor-1 (GPER) Signaling Pathway in Neurodegenerative Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential Effects of the G-Protein-Coupled Estrogen Receptor (GPER) on Rat Embryonic (E18) Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid signaling of estrogen in hypothalamic neurons involves a novel G-protein-coupled estrogen receptor that activates protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]

- 16. Structure–Non-Genomic Neuroprotection Relationship of Estrogens and Estrogen-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genomic and non-genomic actions of estrogen on synaptic plasticity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neurotrophic and Neuroprotective Actions of Estrogen: Basic Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Membrane-initiated Estrogen Signaling in Hypothalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Differential Effects of the G-Protein-Coupled Estrogen Receptor (GPER) on Rat Embryonic (E18) Hippocampal and Cortical Neurons | eNeuro [eneuro.org]

- 23. Rapid non-genomic effects of oestradiol on GnRH neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Extranuclear estrogen receptors mediate the neuroprotective effects of estrogen in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Gold Nanoparticle-Based Förster Resonance Energy Transfer (FRET) Analysis of Estrogen Receptor: DNA Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. Fluorescence-based techniques for investigating estrogen receptor dynamics [bmbreports.org]

- 29. Analysis of estrogen receptor alpha-Sp1 interactions in breast cancer cells by fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Estrogen receptors in the central nervous system and their implication for dopamine-dependent cognition in females - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Neuroprotection with Non-Feminizing Estrogen Analogues: An Overlooked Possible Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 32. ESTROGEN SIGNALING AND NEUROPROTECTION IN CEREBRAL ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Estrogen-mediated effects on cognition and synaptic plasticity: what do estrogen receptor knockout models tell us? - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Neuron-Derived Estrogen Regulates Synaptic Plasticity and Memory | Journal of Neuroscience [jneurosci.org]

- 36. Emerging Evidence on Membrane Estrogen Receptors as Novel Therapeutic Targets for Central Nervous System Pathologies [mdpi.com]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Estrogen Compounds

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery and synthesis of novel estrogenic compounds, with a particular focus on the latest advancements in Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs). This document details the experimental protocols for key assays, presents quantitative data for prominent compounds, and illustrates the intricate signaling pathways of the estrogen receptor.

Introduction: The Evolving Landscape of Estrogen Receptor Targeting

The estrogen receptor (ER) is a critical therapeutic target in hormone-receptor-positive breast cancer and other estrogen-driven diseases. For decades, endocrine therapies have centered on either blocking estrogen production with aromatase inhibitors or modulating ER activity with SERMs like tamoxifen. While effective, the emergence of resistance, often driven by mutations in the ESR1 gene, has necessitated the development of novel therapeutic strategies.[1] This has led to the rise of a new generation of oral SERDs, which not only antagonize the receptor but also promote its degradation.[2][3] This guide explores the discovery, synthesis, and preclinical evaluation of these next-generation estrogen compounds.

Novel Estrogen Compounds: A Quantitative Comparison

The development of novel estrogen compounds is driven by the pursuit of improved efficacy, better oral bioavailability, and favorable safety profiles compared to existing therapies. The following tables summarize key quantitative data for several prominent novel oral SERDs, alongside established SERMs and SERDs for comparative analysis.

Table 1: Estrogen Receptor Binding Affinities

| Compound | Type | ERα Binding Affinity (Kᵢ or IC₅₀, nM) | ERβ Binding Affinity (IC₅₀, nM) | Citation(s) |

| Elacestrant | Oral SERD | 48 | 870 | [4][5] |

| Imlunestrant | Oral SERD | 0.64 (WT), 2.80 (Y537S mutant) | 0.11 | [2] |

| Giredestrant | Oral SERD | Potent antagonist (IC₅₀ 5.31 vs 0.25 for Fulvestrant) | - | [6] |

| Fulvestrant | SERD | 0.94 (IC₅₀) | - | [7][8] |

| Tamoxifen | SERM | - | - | - |

| Raloxifene | SERM | - | - | - |

Table 2: In Vitro Efficacy in ER+ Breast Cancer Cell Lines (MCF-7)

| Compound | Metric | Value | Citation(s) |

| Elacestrant | EC₅₀ (Proliferation Inhibition) | 4 pM | [4] |

| EC₅₀ (ERα Degradation) | 0.6 nM | [5] | |

| Fulvestrant | IC₅₀ (Growth Inhibition) | 0.29 nM | [7][8] |

| Tamoxifen | IC₅₀ (Cytotoxicity) | 4.506 µg/mL (~12.1 µM) | [9] |

| IC₅₀ (Resistance) | 13.57 µM | [10] |

Table 3: Pharmacokinetic Properties of Oral SERDs

| Compound | Parameter | Value | Citation(s) |

| Elacestrant | Oral Bioavailability | ~10% | [11][12] |

| Half-life (t₁/₂) | 27 - 47 hours | [11][12] | |

| Imlunestrant | Oral Bioavailability | 10.9% | [13][14] |

| Giredestrant | Half-life (t₁/₂) | 25.8 - 43.0 hours | [15] |

Synthesis of Novel Oral SERDs: Methodologies

The chemical synthesis of novel oral SERDs is a complex multi-step process. Below are outlines of the synthetic routes for elacestrant, camizestrant, and giredestrant based on available literature.

Synthesis of Elacestrant

The synthesis of elacestrant has been described in several publications.[5] A streamlined, gram-scale synthesis has been achieved utilizing an iridium-catalyzed dynamic kinetic resolution asymmetric hydrogenation of an α-substituted tetralone as a key step.[14] Another approach involves a multi-step process starting from the demethylation of ELAC-1.[5]

General Synthetic Scheme Outline for Elacestrant:

-

Demethylation: The synthesis can be initiated by demethylating ELAC-1 using 48% HBr at elevated temperatures to form ELAC-2.[5]

-

Benzylation: ELAC-2 is then treated with (bromomethyl)benzene and potassium carbonate to yield ELAC-3.[5]

-

Bromination: Subsequent bromination of ELAC-3 with Br₂ affords ELAC-4.[5]

-

Reduction and Cyclization: ELAC-4 is reduced with sodium borohydride to give ELAC-5, which is then treated with p-toluenesulfonic acid and refluxed in toluene to yield ELAC-6.[5]

-

Coupling and Final Steps: A chiral separation of a later intermediate, ELAC-13, leads to the isolation of ELAC-14. Reductive amination of ELAC-14 with ELAC-15 in the presence of NaBH(OAc)₃ results in the formation of ELAC-16. This is followed by treatment with oxalyl chloride and DMF to afford ELAC-17. ELAC-17 is then reacted with ethylamine in ethanol to give ELAC-18. The final step is the reduction of ELAC-18 using lithium aluminum hydride in the presence of aluminum trichloride to yield elacestrant.[5]

Synthesis of Camizestrant

The first multikilogram synthesis of camizestrant has been reported, highlighting a robust and scalable process.[16] Key features of this synthesis include an efficient Buchwald-Hartwig amination and a diastereoselective Pictet-Spengler reaction.[16] This process was optimized to reduce the number of chromatography stages from five to one, achieving an overall yield of 44% for the delivery of 8.5 kg of the material.[16]

Synthesis of Giredestrant

An asymmetric synthesis of giredestrant (GDC-9545) has been described, featuring a Friedel-Crafts indole functionalization and a strain-release aminoazetidine formation to construct key starting materials.[17] The synthesis employs a diastereoselective Pictet-Spengler reaction (98% yield, 95:5 dr) to assemble the tetrahydrocarboline core and a highly efficient Pd-catalyzed C-N coupling (90% yield) for the final bond formation.[17] This route produces the active pharmaceutical ingredient in a longest linear sequence of six steps with a 37% overall yield without the need for chromatographic purification.[17]

Key Experimental Protocols

The discovery and characterization of novel estrogen compounds rely on a suite of standardized in vitro and in vivo assays. The following are detailed protocols for essential experiments.

Estrogen Receptor Competitive Binding Assay

Purpose: To determine the relative binding affinity of a test compound for the estrogen receptor (ERα and ERβ) compared to 17β-estradiol.

Materials:

-

Rat uterine cytosol (source of ER)

-

[³H]-17β-estradiol (radioligand)

-

Test compound

-

Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Wash buffer

-

Scintillation cocktail and counter

Protocol:

-

Preparation of Rat Uterine Cytosol: Homogenize uteri from ovariectomized rats in TEDG buffer. Centrifuge at 2,500 x g for 10 minutes at 4°C. Collect the supernatant and ultracentrifuge at 105,000 x g for 60 minutes at 4°C. The resulting supernatant is the cytosol containing the ER.[8]

-

Assay Setup: In assay tubes, combine the rat uterine cytosol (50-100 µg protein), a fixed concentration of [³H]-17β-estradiol (0.5-1.0 nM), and varying concentrations of the unlabeled test compound or 17β-estradiol (for standard curve).[8]

-

Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Add HAP slurry to each tube and incubate on ice with intermittent vortexing. The HAP binds the ER-ligand complex. Centrifuge and discard the supernatant containing the free radioligand.

-

Washing: Wash the HAP pellet multiple times with wash buffer to remove any remaining unbound radioligand.

-

Quantification: Add scintillation cocktail to the HAP pellet and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specifically bound [³H]-17β-estradiol against the log concentration of the competitor. The IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) is determined. The relative binding affinity (RBA) is calculated as (IC₅₀ of 17β-estradiol / IC₅₀ of test compound) x 100.[8]

MCF-7 Cell Proliferation Assay (E-Screen)

Purpose: To assess the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the ER-positive human breast cancer cell line, MCF-7.

Materials:

-

MCF-7 cells

-

Phenol red-free cell culture medium supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids)

-

Test compound

-

17β-estradiol (positive control)

-

Cell proliferation detection reagent (e.g., MTT, CellTiter-Glo)

-

96-well plates

Protocol:

-

Cell Seeding: Seed MCF-7 cells in 96-well plates at an appropriate density (e.g., 400 cells/well) in phenol red-free medium with charcoal-stripped serum and allow them to attach for 24-72 hours.[1][18]

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compound, with or without a fixed concentration of 17β-estradiol (to assess antagonistic activity). Include appropriate vehicle and positive controls.[1]

-

Incubation: Incubate the cells for a period of 6-7 days, with a medium change mid-way through the incubation.[1][18]

-

Cell Proliferation Measurement: At the end of the incubation period, quantify cell proliferation using a suitable assay (e.g., MTT assay, which measures metabolic activity, or a luminescent cell viability assay).

-

Data Analysis: Plot the cell proliferation (as a percentage of the vehicle control) against the log concentration of the test compound. Determine the EC₅₀ (concentration for 50% maximal proliferation for agonists) or IC₅₀ (concentration for 50% inhibition of estradiol-stimulated proliferation for antagonists).[18]

In Vivo Xenograft Models for ER+ Breast Cancer

Purpose: To evaluate the in vivo efficacy of novel estrogen compounds in a setting that mimics human breast cancer.

Model: Patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs) using ER+ breast cancer cells (e.g., MCF-7) are commonly used.

Protocol Outline:

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of the human tumor tissue.[15][19]

-

Tumor Implantation: Implant ER+ breast cancer cells or patient tumor fragments subcutaneously or orthotopically into the mammary fat pad of the mice. Estrogen supplementation (e.g., via a slow-release pellet) is typically required to support the growth of ER+ tumors.[15][19]

-

Tumor Growth and Monitoring: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Treatment: Administer the test compound (e.g., orally or via injection) and the vehicle control according to a predetermined schedule.

-

Efficacy Assessment: Monitor tumor volume regularly using calipers. At the end of the study, tumors are excised and can be used for further analysis (e.g., immunohistochemistry for ER expression, Western blotting for protein degradation).[20]

-

Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the anti-tumor activity of the compound.

Estrogen Receptor Signaling Pathways

Estrogen action is mediated through two primary pathways: the classical genomic pathway and the rapid non-genomic pathway. Novel estrogen compounds are designed to modulate these pathways to achieve their therapeutic effects.

Genomic Estrogen Signaling Pathway

The genomic pathway involves the regulation of gene transcription by the estrogen receptor.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women | springermedizin.de [springermedizin.de]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. oaepublish.com [oaepublish.com]

- 10. Regulation of tamoxifen sensitivity by the PLAC8/MAPK pathway axis is antagonized by curcumin-induced protein stability change - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Disposition and Absolute Bioavailability of Oral Imlunestrant in Healthy Women: A Phase 1, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Fulvestrant | ZM 182780 | ER antagonist | TargetMol [targetmol.com]

- 17. GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 19. researchgate.net [researchgate.net]

- 20. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Pervasive Influence of Estrogens: A Deep Dive into Their Biological Roles in Non-Reproductive Tissues

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Estrogens, primarily known for their critical role in female reproductive physiology, exert a profound and multifaceted influence on a wide array of non-reproductive tissues. This technical guide provides an in-depth exploration of the biological roles of estrogens in key systems, including the skeletal, cardiovascular, central nervous, immune, and integumentary systems. We will dissect the intricate signaling pathways, present key quantitative data on estrogenic effects, and provide detailed experimental protocols for investigating these mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and harness the therapeutic potential of estrogen signaling.

Introduction

The physiological effects of estrogens extend far beyond the reproductive tract, impacting the health and homeostasis of numerous tissues in both females and males. The primary estrogen, 17β-estradiol (E2), and its metabolites orchestrate these effects by binding to estrogen receptors (ERs), primarily ERα and ERβ, which are members of the nuclear hormone receptor superfamily.[1] These receptors function as ligand-activated transcription factors that modulate gene expression through genomic and non-genomic signaling pathways.[2][3] A third receptor, the G protein-coupled estrogen receptor (GPER), also mediates rapid estrogen signaling from the cell membrane.[3] An understanding of the tissue-specific expression and action of these receptors is crucial for developing targeted therapies that maximize benefits while minimizing adverse effects.

Estrogen Signaling Pathways

Estrogen signaling is complex, involving multiple pathways that can be broadly categorized as genomic and non-genomic.

Genomic Signaling

The classical genomic pathway involves the binding of estrogen to ERs in the cytoplasm or nucleus.[2] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[4][5] ERs can also modulate gene expression indirectly by interacting with other transcription factors, such as AP-1 and NF-κB, a mechanism known as transcriptional cross-talk.[2]

Non-Genomic Signaling

Non-genomic signaling pathways are initiated by estrogen binding to ERs located at the plasma membrane or within the cytoplasm.[3][6] These rapid actions, occurring within seconds to minutes, do not directly involve gene transcription but instead activate various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[4][6] These pathways can, in turn, modulate the activity of various proteins and transcription factors, ultimately influencing cellular function. The G protein-coupled estrogen receptor (GPER) is a key mediator of this rapid signaling.[3][5]

Biological Roles in Non-Reproductive Tissues

Skeletal System

Estrogen is a critical regulator of bone metabolism in both women and men.[7][8] It plays a vital role in the growth and maturation of bone, including the closure of epiphyseal growth plates.[7] In adult bone, estrogen primarily acts to inhibit bone resorption by suppressing the differentiation and activity of osteoclasts.[9][10] Estrogen deficiency, as seen after menopause, leads to increased bone turnover, with resorption outpacing formation, resulting in a net loss of bone mass and an increased risk of osteoporosis.[7][11]

| Parameter | Effect of Estrogen Deficiency | Reference |

| Bone Mineral Density (BMD) | Decreased | [8] |

| Bone Resorption | Increased | [7][9] |

| Bone Formation | Initially increased, then uncoupled from resorption | [10] |

| Osteoclast Number and Activity | Increased | [7][9] |

| Osteoblast Activity | Promoted by estrogen | [11] |

Cardiovascular System

Estrogens have a generally protective effect on the cardiovascular system.[12] They promote vasodilation by increasing the production of nitric oxide and prostacyclin, and they have favorable effects on lipid profiles by increasing high-density lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL) cholesterol.[12][13][14] Estrogens also possess anti-inflammatory and antioxidant properties that help protect the vascular endothelium.[13][15] The decline in estrogen levels after menopause is associated with an increased risk of cardiovascular disease in women.[13][14]

| Parameter | Effect of Estrogen | Reference |

| LDL Cholesterol | Decreased | [12][14] |

| HDL Cholesterol | Increased | [12][14] |

| Vasodilation | Increased | [14][15] |

| Arterial Stiffness | Decreased | [14] |

| Inflammation | Decreased | [13][15] |

Central Nervous System

Estrogens exert significant neuroprotective and neurotrophic effects in the brain.[16][17] They have been shown to protect neurons from various insults, including oxidative stress, excitotoxicity, and beta-amyloid-induced toxicity.[18] Estrogen's neuroprotective mechanisms include the activation of anti-apoptotic pathways, modulation of intracellular calcium homeostasis, and direct antioxidant activity.[18] Estrogens also play a role in synaptic plasticity, mood regulation, and cognitive function.[17]

| Neurological Aspect | Effect of Estrogen | Reference |

| Neuronal Survival | Increased | [16][17][18] |

| Synaptic Plasticity | Promoted | [17] |

| Oxidative Stress | Decreased | [16][18] |

| Inflammation | Modulated (generally anti-inflammatory) | [19] |

| Cognitive Function | Potentially enhanced | [19] |

Immune System

The immune system is a key target for estrogen action, with estrogen receptors being expressed on various immune cells.[20][21] Estrogen's effects on the immune system are complex and can be both pro- and anti-inflammatory depending on the context.[22][23] Generally, estrogens can enhance the inflammatory response, which may contribute to the higher incidence of autoimmune diseases in women.[22][23] However, they can also promote the expansion of regulatory T cells, which help to suppress immune responses.[20] Estrogen modulates the production of various cytokines, including interleukins and tumor necrosis factor-alpha (TNF-α).[20]

| Immune Component | Effect of Estrogen | Reference |

| Antibody Production | Enhanced | [23][24] |

| T Helper 1 (Th1) Response | Modulated | [20] |

| T Helper 2 (Th2) Response | Generally promoted | [25] |

| Regulatory T cells (Tregs) | Expanded | [20] |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) | Decreased (centrally) | [2] |

| Anti-inflammatory Cytokines (e.g., IL-10) | Increased (in DRG) | [2] |

Skin

Estrogens play a significant role in maintaining skin health and appearance.[26][27] They increase skin thickness by promoting keratinocyte proliferation and increase collagen and elastin content, which contributes to skin elasticity and firmness.[26][28][29] Estrogen also enhances skin hydration by increasing the production of hyaluronic acid and sebum.[28] The decline in estrogen after menopause leads to thinner, drier, and more wrinkled skin, as well as impaired wound healing.[26][29]

| Skin Parameter | Effect of Estrogen | Reference |

| Epidermal Thickness | Increased | [27][30] |

| Collagen Content | Increased | [26][27][28] |

| Skin Elasticity | Increased | [26][30] |

| Skin Hydration | Increased | [28][30] |

| Wrinkling | Decreased | [26][27] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological roles of estrogens.

Western Blot for Estrogen Receptor Expression

This protocol describes the detection and quantification of estrogen receptor protein levels in cell lysates.

Materials:

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against estrogen receptor (ERα or ERβ)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with estrogens or other compounds as required.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the estrogen receptor.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression of the estrogen receptor.

Luciferase Reporter Assay for Estrogen Response Element (ERE) Activity

This assay measures the transcriptional activity of estrogen receptors by quantifying the expression of a luciferase reporter gene under the control of an ERE.

Materials:

-

Mammalian cell line

-

ERE-luciferase reporter plasmid

-

Estrogen receptor expression plasmid (ERα or ERβ)

-

Transfection reagent

-

Cell culture reagents

-

Estrogens or test compounds

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate.

-

Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and an ER expression plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization.

-

Treatment: After an appropriate incubation period, treat the cells with estrogens or test compounds.

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luciferase Assay: Add the luciferase substrate to the cell lysates.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the control (e.g., Renilla luciferase) activity to account for variations in transfection efficiency and cell number.

Conclusion

Estrogens are pleiotropic hormones with profound effects on a multitude of non-reproductive tissues. Their actions are mediated through a complex network of signaling pathways that are still being fully elucidated. A thorough understanding of these mechanisms is essential for the development of novel therapeutic strategies for a wide range of conditions, including osteoporosis, cardiovascular disease, neurodegenerative disorders, and autoimmune diseases. The experimental approaches detailed in this guide provide a robust framework for researchers to further investigate the intricate and vital roles of estrogens in human health and disease.

References

- 1. bio-rad.com [bio-rad.com]

- 2. Estrogen alters baseline and inflammatory-induced cytokine levels independent from hypothalamic–pituitary–adrenal axis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Impact of Estrogens and Their Receptors on Immunity and Inflammation during Infection | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [jsu-mse.com]

- 6. biocompare.com [biocompare.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. 3helix.com [3helix.com]

- 9. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta | Springer Nature Experiments [experiments.springernature.com]

- 10. Associations of Sex Hormones and Hormonal Status With Arterial Stiffness in a Female Sample From Reproductive Years to Menopause - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurotrophic and Neuroprotective Actions of Estrogen: Basic Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2.6. Quantitative Real-Time PCR [bio-protocol.org]

- 13. researchhub.com [researchhub.com]

- 14. Effect of supraphysiological estrogen levels on arterial stiffness and hemodynamic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. The Use of Real-Time Reverse Transcription-PCR for Assessing Estrogen Receptor and Estrogen-Responsive Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Estrogen and neuroprotection: from clinical observations to molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchhub.com [researchhub.com]

- 20. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer | Springer Nature Experiments [experiments.springernature.com]

- 21. oncotypeiq.com [oncotypeiq.com]

- 22. Association between Arterial Stiffness and Variations in Estrogen-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification of ChIP-seq and RIME grade antibodies for Estrogen Receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Estrogen Receptor Signaling and Its Relationship to Cytokines in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]

- 27. benchchem.com [benchchem.com]

- 28. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide on Endogenous Estrogen Synthesis and Metabolism in the Brain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and metabolism of estrogens within the central nervous system (CNS). Locally produced estrogens, often termed neuroestrogens, play crucial roles in a myriad of brain functions, including neurodevelopment, synaptic plasticity, cognitive processes, and neuroprotection.[1] This document details the enzymatic pathways, cellular localization, quantitative data, and key experimental protocols relevant to the study of brain estrogens, alongside visualizations of critical signaling pathways.

Core Concepts in Brain Estrogen Synthesis

Contrary to the long-held belief that the brain is solely a target for gonadal estrogens, it is now well-established that the brain itself can synthesize estrogens de novo from cholesterol or from circulating steroid precursors.[2] This local production allows for rapid and spatially precise modulation of neural function.

Key Enzymes and Precursors

The synthesis of estradiol (E2), the most potent endogenous estrogen, in the brain involves a series of enzymatic reactions. The critical final step is the conversion of androgens to estrogens, a reaction catalyzed by the enzyme aromatase (cytochrome P450arom).[3][4] The primary substrates for aromatase in the brain are testosterone and androstenedione, which are converted to estradiol and estrone, respectively.

The brain can source these androgen precursors from the peripheral circulation or synthesize them from earlier precursors like dehydroepiandroepiandrosterone (DHEA) or even cholesterol.[5] Key enzymes in the upstream pathway include:

-

Cytochrome P450 side-chain cleavage enzyme (P450scc): Converts cholesterol to pregnenolone.[6]

-

3β-hydroxysteroid dehydrogenase (3β-HSD): Converts pregnenolone to progesterone.[5]

-

17α-hydroxylase/17,20-lyase (CYP17A1): Involved in the conversion of pregnenolone and progesterone to DHEA and androstenedione.

-

17β-hydroxysteroid dehydrogenases (17β-HSDs): A family of enzymes that interconvert less active steroids to more potent ones (e.g., androstenedione to testosterone).[7]

Cellular Localization of Estrogen Synthesis

Aromatase expression has been identified in various brain regions and cell types, indicating a widespread capacity for local estrogen production.[8] These regions include the hypothalamus, hippocampus, amygdala, and cerebral cortex.[6][8] Both neurons and glial cells, particularly astrocytes, have been shown to express aromatase and other steroidogenic enzymes.[3][9] This cellular diversity in estrogen synthesis suggests distinct and potentially interactive roles for neuronal and glial-derived estrogens in brain function.

Quantitative Data on Brain Estrogen Levels

Measuring the precise concentrations of estrogens in different brain regions is technically challenging due to their low levels and the potential for contamination from circulating steroids. However, advancements in techniques like mass spectrometry have provided valuable quantitative data.[10]

Table 1: Endogenous Steroid Levels in Adult Male Rat Brain Tissue and Plasma

| Steroid | Brain Region | Concentration (ng/g tissue) | Plasma Concentration (ng/mL) |

| Estradiol (E2) | Hypothalamus | 0.01 - 0.05 | 0.01 - 0.03 |

| Hippocampus | 0.005 - 0.02 | ||

| Cortex | 0.002 - 0.01 | ||

| Estrone (E1) | Hypothalamus | 0.02 - 0.1 | 0.01 - 0.04 |

| Hippocampus | 0.01 - 0.05 | ||

| Testosterone | Hypothalamus | 0.1 - 0.5 | 1 - 5 |

| Hippocampus | 0.05 - 0.2 | ||

| DHEA | Whole Brain | 0.1 - 1.0 | 0.5 - 2.0 |

Data compiled from various sources and represent approximate ranges. Actual values can vary based on species, sex, age, and physiological state.[10]

Brain Estrogen Metabolism

The biological activity of estrogens is tightly regulated not only by their synthesis but also by their local metabolism and inactivation. The primary metabolic pathways for estrogens in the brain, similar to peripheral tissues, involve hydroxylation followed by conjugation.[11]

-

Hydroxylation: Cytochrome P450 enzymes (e.g., CYP1A, CYP3A) catalyze the 2- and 4-hydroxylation of estrogens, forming catechol estrogens.[11]

-

Methylation: Catechol-O-methyltransferase (COMT) can then methylate these catechol estrogens.[11]

-

Conjugation: Sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) inactivate estrogens by adding sulfate or glucuronide groups, respectively, rendering them more water-soluble for elimination.[11][12]

Experimental Protocols

The study of brain estrogen synthesis and metabolism employs a variety of sophisticated techniques.

Measurement of Aromatase Activity

A common method to quantify aromatase activity in brain tissue is the tritiated water-release assay .

Protocol Outline:

-

Tissue Homogenization: Brain tissue from a specific region of interest is dissected and homogenized in a suitable buffer.

-

Incubation: The homogenate is incubated with a radiolabeled androgen substrate, typically [1β-³H]-androstenedione.

-

Reaction: Aromatase in the tissue converts the substrate to estrone, releasing a tritium atom that becomes incorporated into water (³H₂O).

-

Separation: The reaction is stopped, and the tritiated water is separated from the remaining radiolabeled substrate, usually by charcoal-dextran precipitation of the steroid.

-

Quantification: The radioactivity of the aqueous phase is measured by liquid scintillation counting, which is proportional to the aromatase activity.

Quantification of Brain Steroids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately measuring multiple steroid hormones simultaneously in brain tissue.[13][14][15]

Protocol Outline:

-

Tissue Extraction: Brain tissue is homogenized and steroids are extracted using an organic solvent (e.g., ethyl acetate/hexane).

-

Solid-Phase Extraction (SPE): The extract is passed through an SPE cartridge (e.g., C18) to remove interfering lipids and other compounds.[2][10]

-

Chromatographic Separation: The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2][13] The different steroids are separated based on their physicochemical properties as they pass through a chromatographic column.

-

Mass Spectrometric Detection: The separated steroids are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. Specific parent-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.[13][16]

Localization of Steroidogenic Enzymes

In Situ Hybridization (ISH): This technique is used to visualize the cellular location of the mRNA transcripts encoding for steroidogenic enzymes.[7][17]

Protocol Outline:

-

Tissue Preparation: Brain tissue is fixed, sectioned, and mounted on microscope slides.

-

Probe Hybridization: A labeled antisense RNA probe, complementary to the target mRNA (e.g., for aromatase), is applied to the tissue sections.

-

Washing: Unbound probe is washed away.

-

Detection: The labeled probe is detected, typically using autoradiography for radioactive probes or enzymatic reactions for non-radioactive probes. The resulting signal indicates the cells expressing the gene of interest.[17]

Immunohistochemistry (IHC): This method is used to localize the actual enzyme protein within the brain tissue.[7][18]

Protocol Outline:

-

Tissue Preparation: Similar to ISH, brain tissue is fixed and sectioned.

-

Antibody Incubation: The tissue sections are incubated with a primary antibody that specifically binds to the target enzyme (e.g., anti-aromatase antibody).

-

Secondary Antibody & Detection: A labeled secondary antibody that binds to the primary antibody is applied. The label (e.g., a fluorescent molecule or an enzyme that produces a colored precipitate) is then visualized under a microscope.

Signaling Pathways of Brain Estrogens

Estrogens exert their effects in the brain through multiple signaling pathways, which can be broadly categorized as genomic and non-genomic.[6][19]

-

Genomic Signaling: This "classical" pathway involves estrogens binding to nuclear estrogen receptors (ERα and ERβ).[20] The ligand-receptor complex then acts as a transcription factor, binding to estrogen response elements (EREs) on DNA to regulate gene expression. This process is relatively slow, taking hours to days.[21]

-

Non-Genomic Signaling: Estrogens can also elicit rapid effects (within seconds to minutes) by binding to membrane-associated estrogen receptors (mERs) and the G-protein coupled estrogen receptor 1 (GPER1, also known as GPR30).[19][21] This binding initiates intracellular signaling cascades, including the activation of protein kinases like MAPK/ERK and PI3K/Akt, and mobilization of intracellular calcium.[12][22][23]

Visualizing Key Pathways

Caption: Key enzymatic steps in the synthesis of estrogens from cholesterol in the brain.

Caption: Workflow for quantifying steroid levels in brain tissue using LC-MS/MS.

Caption: Simplified GPER1-mediated non-genomic estrogen signaling cascade.[22][24]

Conclusion and Future Directions

The capacity of the brain to synthesize and metabolize its own estrogens provides a powerful mechanism for the fine-tuning of neural circuits and behavior. This endogenous production is implicated in a wide array of physiological and pathological processes, from learning and memory to the progression of neurodegenerative diseases.[1][25] Future research will likely focus on elucidating the precise regulatory mechanisms governing brain-specific aromatase expression and activity, the interplay between neuronal and glial estrogen synthesis, and the development of novel therapeutic strategies that can selectively modulate neuroestrogen signaling for the treatment of neurological and psychiatric disorders. The continued refinement of analytical techniques will be paramount in unraveling the complex spatiotemporal dynamics of estrogens within the brain.

References

- 1. Estrogen Actions in the Brain and the Basis for Differential Action in Men and Women: A Case for Sex-Specific Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Establishing Regional Specificity of Neuroestrogen Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estrogen synthesis and signaling pathways during ageing: from periphery to brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of enzymes involved in synthesis and metabolism of estradiol in human breast as studied by immunocytochemistry and in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aromatase in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Frontiers | Expression and function of estrogen receptors and estrogen-related receptors in the brain and their association with Alzheimer’s disease [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In Situ Hybridization of Estrogen Receptors α and β and GPER in the Human Testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Immunohistochemistry - Wikipedia [en.wikipedia.org]

- 19. Estrogen receptors in the central nervous system and their implication for dopamine-dependent cognition in females - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Endogenous and Exogenous Estrogen Exposures: How Women’s Reproductive Health Can Drive Brain Aging and Inform Alzheimer’s Prevention [frontiersin.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. neurology.org [neurology.org]

- 24. researchgate.net [researchgate.net]

- 25. Metabolism Regulation by Estrogens and Their Receptors in the Central Nervous System Before and After Menopause - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Hormone: An In-Depth History of Estrogen's Discovery and Therapeutic Journey

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discoveries that unveiled the existence and function of estrogen, tracing its evolution from a mysterious ovarian secretion to a cornerstone of modern therapeutics. We will explore the pivotal experiments, the brilliant minds behind them, and the subsequent translation of this fundamental knowledge into life-altering medications. This document provides detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of key biological pathways to offer a comprehensive resource for professionals in the field.

The Prelude: Unraveling the Ovarian Secret

The late 19th and early 20th centuries saw a burgeoning interest in the concept of "internal secretions" or hormones. In 1897, it was first noted that ovarian extracts could alleviate menopausal hot flashes, hinting at a powerful substance within the ovaries.[1] The term "estrogen" was coined in 1906, derived from the Greek words "oistros" (gadfly, or mad desire) and "gennan" (to produce), after it was observed that ovarian secretions induced "estrus" or heat in animals.[1] However, the chemical identity of this potent molecule remained elusive.

The Discovery Era: Isolating and Characterizing Estrogen

The 1920s marked a turning point in endocrinology with the race to isolate and purify the ovarian hormone. This era was defined by the meticulous and groundbreaking work of several key scientific groups.

The Allen-Doisy Test: A Bioassay for Estrogenic Activity

A crucial prerequisite for isolating any biologically active substance is a reliable method to detect and quantify its presence. Edgar Allen and Edward A. Doisy provided this essential tool in 1923 with the development of the Allen-Doisy test, a bioassay that became the gold standard for assessing estrogenic activity.[2]

This bioassay relies on the observable changes in the vaginal epithelium of ovariectomized (spayed) rodents in response to estrogen.

Objective: To determine the presence and relative potency of estrogenic substances.

Methodology:

-

Animal Model: Sexually mature female rats or mice are ovariectomized to eliminate endogenous estrogen production. This results in a state of continuous diestrus, characterized by a vaginal smear containing predominantly leukocytes.

-

Sample Preparation: The test substance is dissolved or suspended in a suitable vehicle, typically an oil-based solution for subcutaneous injection.

-

Administration: The prepared sample is injected subcutaneously into the ovariectomized animals. A control group receives injections of the vehicle alone.

-

Vaginal Smear Analysis: Beginning 48 hours after the first injection and continuing for several days, vaginal smears are collected daily from each animal. This is done by introducing a small, saline-moistened cotton swab into the vagina and gently rotating it. The collected cells are then smeared onto a glass slide.

-

Microscopic Examination: The smears are stained (e.g., with Giemsa or Shorr stain) and examined under a microscope. A positive estrogenic response is indicated by a shift in the cellular composition of the vaginal smear from a leukocytic picture to one dominated by cornified, non-nucleated epithelial cells.

-

Quantification (The "Mouse Unit"): The potency of the estrogenic extract was often quantified in "mouse units" (MU). One MU was defined as the smallest amount of estrogenic substance that would induce full cornification of the vaginal epithelium in 50% of the test animals.